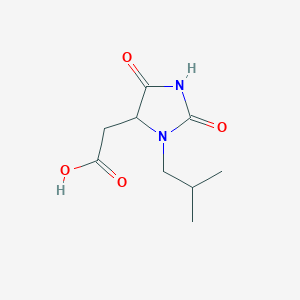

2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Description

2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid (hereafter referred to as the target compound) is a hydantoin derivative characterized by an imidazolidine ring substituted with an isobutyl group at position 3 and an acetic acid side chain at position 2. Hydantoin derivatives are structurally defined by a 2,5-dioxoimidazolidine core, which serves as a versatile scaffold in medicinal chemistry and materials science due to its hydrogen-bonding capacity and conformational flexibility . The isobutyl substituent in the target compound introduces steric bulk and lipophilicity, distinguishing it from simpler hydantoin-acetic acid derivatives.

Properties

IUPAC Name |

2-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-5(2)4-11-6(3-7(12)13)8(14)10-9(11)15/h5-6H,3-4H2,1-2H3,(H,12,13)(H,10,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYCOFGPCMKEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(C(=O)NC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves the reaction of isobutylamine with maleic anhydride to form an intermediate, which is then cyclized to produce the final product . The reaction conditions often include:

Temperature: Room temperature

Solvent: Commonly used solvents include water or organic solvents like ethanol

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

. These methods likely involve similar reaction conditions as those used in laboratory synthesis but on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, although it is not approved for clinical use.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways

Molecular Targets: Potential targets include enzymes and receptors involved in various biochemical pathways.

Pathways Involved: The compound may influence metabolic pathways, signal transduction, and other cellular processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of 2,5-dioxoimidazolidin-4-yl acetic acid derivatives. Key structural analogs and their substituent differences are summarized below:

Key Observations :

- Isobutyl Group : The target compound’s isobutyl group (branched C₄H₉) enhances lipophilicity compared to linear chains (e.g., methyl) or aromatic substituents (e.g., phenyl). This may improve membrane permeability in biological systems .

- Steric Effects : Bulky substituents (e.g., benzyl, isobutyl) restrict conformational flexibility, which could influence supramolecular assembly or enzyme-binding selectivity .

Physicochemical Properties

- Solubility : Hydantoin-5-acetic acid (unsubstituted) is highly polar due to its carboxylic acid group, favoring aqueous solubility. The target compound’s isobutyl group reduces polarity, likely decreasing water solubility but enhancing organic solvent compatibility .

- Melting Points : Substituted derivatives generally exhibit higher melting points due to crystallinity. For example, (4-methyl-4-phenyl) analogs have documented crystallinity , while the target compound’s amorphous solid form (if reported) may reflect steric hindrance from the isobutyl group.

Conformational Behavior

Quantum chemical calculations (DFT/B3LYP) on hydantoin-acetic acid derivatives reveal multiple conformers. For example:

- Hydantoin-5-acetic acid exists in 13 conformers, with cis and trans carboxylic acid configurations .

Biological Activity

2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid, with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Preparation Methods

The synthesis of this compound typically involves the reaction of isobutylamine with maleic anhydride. The process can be summarized as follows:

- Reaction Type : Cyclization of an intermediate formed from isobutylamine and maleic anhydride.

- Temperature : Room temperature.

- Solvents : Commonly used solvents include water or organic solvents like ethanol.

- Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.

Chemical Reactions

The compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to a variety of derivatives. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways within biological systems. Potential molecular targets include:

- Enzymes : Involved in metabolic pathways.

- Receptors : Participating in signal transduction processes.

These interactions may influence various cellular processes, including metabolic pathways and cell signaling.

Biological Properties

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains.

- Cytotoxicity : The compound has shown cytotoxic effects in certain cell lines, indicating possible applications in cancer therapy.

- Antioxidant Activity : It may possess antioxidant properties that could help mitigate oxidative stress in cells .

Similar Compounds

In comparison to other compounds within the imidazolidinone family:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2-(2,5-dioxoimidazolidin-4-yl)acetic acid | Similar backbone without isobutyl | Antibacterial and anti-inflammatory |

| 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid | Related structure | Cytotoxic and antiproliferative |

Uniqueness : The presence of the isobutyl group in this compound distinguishes it from its analogs, potentially enhancing its solubility and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.